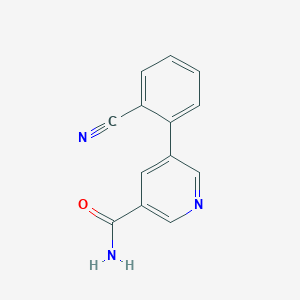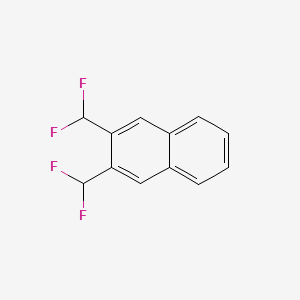
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring. Its molecular formula is C11H10ClNO2, and it has a molecular weight of 223.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions. For Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate, the starting materials would include 5-chloro-3-methylphenylhydrazine and an appropriate ester .
-
Palladium-Catalyzed Cross-Coupling: : Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method can be used to introduce the chlorine atom at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The chlorine atom at the 5-position can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols .
-
Oxidation and Reduction: : The indole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate can yield various oxidized products .
-
Ester Hydrolysis: : The ester group at the 2-position can be hydrolyzed to yield the corresponding carboxylic acid .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-amino-3-methyl-1H-indole-2-carboxylate.
Oxidation: Various oxidized indole derivatives.
Hydrolysis: 5-chloro-3-methyl-1H-indole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects . This compound is investigated for its potential as a lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the methyl group at the 3-position.
Methyl 3-methyl-1H-indole-2-carboxylate: Lacks the chlorine atom at the 5-position.
Methyl 5-bromo-3-methyl-1H-indole-2-carboxylate: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
Methyl 5-chloro-3-methyl-1H-indole-2-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both chlorine and methyl groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10ClNO2 |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
methyl 5-chloro-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,1-2H3 |
InChI-Schlüssel |
UHARHYCIIWWERE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)


![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)



![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)



![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)
